Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate
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Overview
Description
Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or esters.
Scientific Research Applications
Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Ethyl 1H-pyrazole-1-carboxylate: Similar structure but lacks the ethoxycarbonyl group.
Ethyl 3-(ethoxycarbonyl)-1H-pyrazole-1-acetate: Similar structure with a different substitution pattern.
Uniqueness: Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-1-acetate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules.
Properties
CAS No. |
154012-19-8 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)7-12-6-8(5-11-12)10(14)16-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
YFSXQQYDUYROPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C(=O)OCC |
Origin of Product |
United States |
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